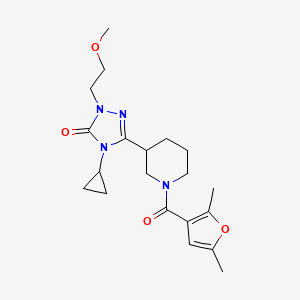

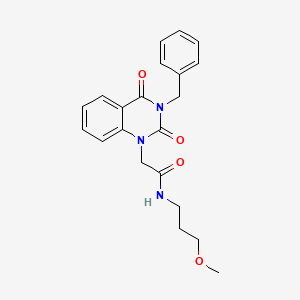

![molecular formula C14H10F3N5O2 B2388256 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034418-51-2](/img/structure/B2388256.png)

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a chemically complex molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine ring, which is a type of nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and robust synthetic procedure was developed for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . Another study reported the synthesis of a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the [1,2,4]triazolo[4,3-a]pyridine ring. This ring is a heme-binding scaffold identified from a structure-based virtual screen .科学的研究の応用

Synthesis and Photophysical Properties

A method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones, closely related to the target compound, was developed. This process involves the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides, leading to the synthesis of 3-aminopyridin-2(1H)-ones with notable phosphorescence, indicated by a quantum yield of up to 0.78. The relationship between structure and photophysical properties was extensively studied, showcasing potential applications in materials science (Shatsauskas et al., 2019).

Novel Synthetic Methods

Research on the synthesis of [1,2,4]Triazolo[1,5‐a]pyridines, akin to the compound , from 2-aminopyridines was reported. This method involves cyclization with trifluoroacetic anhydride, allowing for the preparation of triazoles substituted at any position on the pyridine ring under mild conditions. Such advancements contribute to the diversity of synthetic approaches available for the development of new chemical entities with potential biological or photophysical applications (Huntsman & Balsells, 2005).

Application in Dye Synthesis

Another study explored the conversion of 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines into monoazo dyes suitable for polyamide fabrics, highlighting the compound's relevance in the development of new dyes and pigments. This synthesis route provides insight into potential industrial applications in the textile industry (Barni et al., 1985).

作用機序

Target of Action

The compound, also known as 2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide, primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .

Mode of Action

This compound acts as a potent, orally active DPP-IV inhibitor . It binds to DPP-IV and inhibits its activity, which leads to an increase in the levels of incretin hormones . These hormones are involved in the regulation of glucose homeostasis .

Biochemical Pathways

By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion in a glucose-dependent manner, thereby reducing blood glucose levels .

Pharmacokinetics

The compound exhibits excellent oral bioavailability . .

Result of Action

The inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn stimulate insulin secretion . This results in improved glucose tolerance and potential therapeutic effects in the treatment of type 2 diabetes .

将来の方向性

特性

IUPAC Name |

2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2/c15-14(16,17)8-3-5-22-10(6-8)20-21-11(22)7-19-13(24)9-2-1-4-18-12(9)23/h1-6H,7H2,(H,18,23)(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKDEHCSTDKLBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

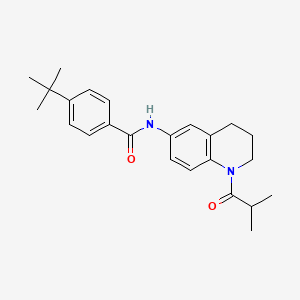

![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2388179.png)

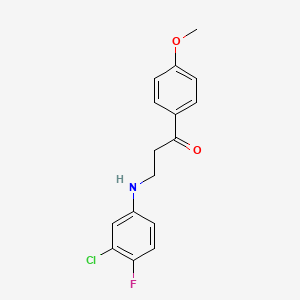

![4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B2388181.png)

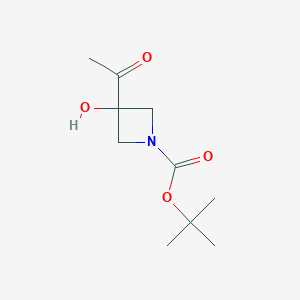

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)

![ethyl 2-[[(Z)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2388184.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2388187.png)

![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)